1-[(3-Methyl-1,2-oxazol-5-YL)methyl]-3-(propan-2-YL)urea
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Overview
Description
- It consists of a urea core (NH2-C(=O)-NH2) linked to a 3-methyl-1,2-oxazol-5-yl group and a propan-2-yl group.
- The compound’s structure is as follows:
Structure: CH3−C(O)−NH−C(O)−NH2
1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-(propan-2-yl)urea: is a chemical compound with the molecular formula CHNO.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the condensation of appropriate precursors under suitable conditions.
- Industrial production methods may vary depending on the intended application.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions may yield derivatives with modified functional groups or side chains.
Scientific Research Applications
Chemistry: The compound could serve as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its biological activity and potential as a drug candidate need further investigation.
Industry: Applications in materials science, catalysis, or organic synthesis.
Mechanism of Action
- The precise mechanism of action remains unknown due to limited research. Further studies are necessary to elucidate its effects.
- Potential molecular targets and pathways require exploration.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on similar compounds. researchers may compare it with related urea derivatives or oxazoles.
Remember that this compound’s properties and applications may evolve as more research emerges. For detailed studies, consult scientific literature and databases
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)11-9(13)10-5-8-4-7(3)12-14-8/h4,6H,5H2,1-3H3,(H2,10,11,13) |
InChI Key |
WJJTYZFVCDDMEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CNC(=O)NC(C)C |
Origin of Product |
United States |
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